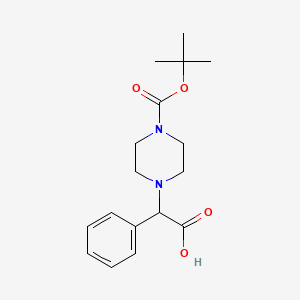

2-(4-Boc-piperazinyl)-2-phenylacetic acid

Description

Properties

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-11-9-18(10-12-19)14(15(20)21)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPEHPIVVAWESTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376094 | |

| Record name | 2-(4-BOC-PIPERAZINYL)-2-PHENYLACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347186-49-6 | |

| Record name | 4-[(1,1-Dimethylethoxy)carbonyl]-α-phenyl-1-piperazineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=347186-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-BOC-PIPERAZINYL)-2-PHENYLACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Boc-piperazinyl)-2-phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(4-Boc-piperazinyl)-2-phenylacetic acid (CAS No. 347186-49-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Boc-piperazinyl)-2-phenylacetic acid, identified by the CAS number 347186-49-6, is a pivotal molecular scaffold in contemporary medicinal chemistry.[1][2] Its structure, which marries a phenylacetic acid moiety with a Boc-protected piperazine ring, offers a unique combination of functionalities that are highly sought after in the design and synthesis of novel therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group provides a strategic advantage, enabling selective chemical transformations at the unprotected nitrogen of the piperazine ring, thereby facilitating the construction of complex molecular architectures.[2] This guide provides a comprehensive overview of the synthesis, properties, and applications of this versatile compound, with a particular focus on its role in the development of drugs targeting the central nervous system.

The piperazine heterocycle is a well-established "privileged scaffold" in drug discovery, appearing in a multitude of approved drugs. Its presence often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability.[3] When incorporated into a larger molecule, the piperazine moiety can engage in crucial interactions with biological targets, including G-protein coupled receptors (GPCRs) and ion channels. The phenylacetic acid component, on the other hand, is a known pharmacophore and a common structural motif in non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive compounds. The combination of these two key structural elements in this compound makes it a valuable starting material for the synthesis of a wide range of biologically active molecules, particularly in the realm of neuropharmacology.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 347186-49-6 | [1][2] |

| Molecular Formula | C₁₇H₂₄N₂O₄ | [1][2] |

| Molecular Weight | 320.39 g/mol | [1][2] |

| Appearance | White powder | [2] |

| Melting Point | 191-197 °C | [2] |

| Purity | ≥ 99% (HPLC) | [2] |

| Storage Conditions | Store at 0-8 °C | [2] |

Synthesis and Mechanistic Considerations

A likely precursor would be a compound such as 2-bromo-2-phenylacetic acid or its corresponding ester. The reaction would proceed via an SN2 mechanism, where the secondary amine of N-Boc-piperazine acts as the nucleophile, displacing the bromide from the alpha-carbon of the phenylacetic acid derivative. The use of a non-nucleophilic base is typically required to neutralize the hydrobromic acid formed during the reaction and to facilitate the nucleophilic attack.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Characterization and Analytical Protocols

The identity and purity of this compound are critical for its use in subsequent synthetic steps and biological assays. A combination of spectroscopic and chromatographic techniques is employed for its comprehensive characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound. While a specific validated method for this exact compound is not publicly detailed, a general reversed-phase HPLC method can be developed based on protocols for similar N-Boc protected piperazine derivatives.

Exemplary HPLC Protocol:

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

-

Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

-

Detection: UV detection at a wavelength where the phenyl group exhibits strong absorbance (e.g., 254 nm) is appropriate.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or slightly elevated (e.g., 30-40 °C) to ensure reproducibility.

The purity is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR are essential for confirming the presence of all key functional groups and their connectivity.

Expected NMR Spectral Features (in a suitable deuterated solvent like DMSO-d₆ or CDCl₃):

-

¹H NMR:

-

Aromatic Protons: A multiplet in the aromatic region (typically ~7.2-7.5 ppm) corresponding to the protons of the phenyl ring.

-

Methine Proton: A singlet or a narrowly split multiplet for the proton at the alpha-carbon, deshielded by the adjacent phenyl and carboxylic acid groups.

-

Piperazine Protons: A series of broad multiplets or distinct signals for the methylene protons of the piperazine ring. The protons on the carbons adjacent to the Boc-protected nitrogen will be in a different chemical environment than those adjacent to the nitrogen attached to the phenylacetic acid moiety.

-

Boc Group Protons: A characteristic sharp singlet at approximately 1.4 ppm, integrating to nine protons, corresponding to the tert-butyl group.

-

Carboxylic Acid Proton: A broad singlet, the chemical shift of which can be highly variable and dependent on concentration and solvent.

-

-

¹³C NMR:

-

Carbonyl Carbons: Resonances for the carboxylic acid carbonyl and the Boc carbonyl will be observed in the downfield region (typically >155 ppm).

-

Aromatic Carbons: Several signals in the aromatic region (~125-140 ppm) corresponding to the carbons of the phenyl ring.

-

Alpha-Carbon: The carbon atom to which the phenyl and piperazine groups are attached.

-

Piperazine Carbons: Resonances for the methylene carbons of the piperazine ring.

-

Boc Group Carbons: Signals for the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this molecule, and the expected [M+H]⁺ or [M-H]⁻ ion should be observed at m/z corresponding to the calculated molecular weight.

Applications in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds. Its utility stems from the strategic placement of the Boc protecting group, which allows for the selective derivatization of the piperazine ring.

Neuropharmacology

The primary application of this compound is in the development of drugs targeting the central nervous system. The piperazine moiety is a common feature in many antipsychotic, antidepressant, and anxiolytic drugs due to its ability to interact with various neurotransmitter receptors.

-

Dopamine Receptor Ligands: The piperazine scaffold can be elaborated to generate potent ligands for dopamine receptors (D₂, D₃, D₄), which are key targets in the treatment of schizophrenia and other psychotic disorders. The phenylacetic acid portion can be modified to fine-tune the binding affinity and selectivity.

-

Serotonin Receptor Ligands: Derivatives of this compound can also be designed to target serotonin receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ), which are implicated in depression, anxiety, and other mood disorders.

Signaling Pathway Modulation by Piperazine Derivatives:

Caption: Generalized signaling pathway modulated by piperazine-based drug candidates.

Other Therapeutic Areas

Beyond neuropharmacology, the versatility of this compound allows for its application in other therapeutic areas. The piperazine and phenylacetic acid motifs are found in compounds with antihistaminic, anti-inflammatory, and cardiovascular activities. The ability to readily modify the core structure makes it a valuable tool for exploring structure-activity relationships (SAR) in a variety of drug discovery programs.

Conclusion

This compound is a compound of significant interest to the pharmaceutical and chemical research communities. Its well-defined structure, coupled with the strategic placement of a Boc protecting group, makes it an ideal starting material for the synthesis of diverse libraries of compounds with potential therapeutic applications. The insights provided in this technical guide regarding its properties, synthesis, characterization, and applications underscore its importance as a key building block in the ongoing quest for novel and improved medicines, particularly in the challenging field of neuropharmacology. As drug discovery continues to evolve, the demand for such versatile and strategically designed molecular scaffolds is certain to grow.

References

-

PubChem. This compound. Accessed January 12, 2026. [Link].

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Accessed January 12, 2026. [Link].

-

The Royal Society of Chemistry. CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. Accessed January 12, 2026. [Link].

-

ResearchGate. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Accessed January 12, 2026. [Link].

-

Beilstein Journals. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Accessed January 12, 2026. [Link].

-

White Rose Research Online. General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Accessed January 12, 2026. [Link].

-

ResearchGate. General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Accessed January 12, 2026. [Link].

-

SIELC Technologies. HPLC Analysis of Piperazine on Primesep 100. Accessed January 12, 2026. [Link].

-

ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Accessed January 12, 2026. [Link].

-

Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Accessed January 12, 2026. [Link].

-

NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. Accessed January 12, 2026. [Link].

-

Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Accessed January 12, 2026. [Link].

- Google Patents. US20130303798A1 - Process for synthesizing phenylacetic acid by carbonylation of toluene. Accessed January 12, 2026. .

- Google Patents. WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID. Accessed January 12, 2026. .

-

ChemRxiv. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Accessed January 12, 2026. [Link].

-

International Journal of Organic Chemistry. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Accessed January 12, 2026. [Link].

Sources

An In-Depth Technical Guide to 2-(4-Boc-piperazinyl)-2-phenylacetic Acid: Properties, Synthesis, and Applications

Executive Summary: 2-(4-Boc-piperazinyl)-2-phenylacetic acid is a pivotal molecular building block in modern medicinal chemistry and pharmaceutical development. Characterized by a phenylacetic acid core linked to a piperazine ring protected by a tert-butyloxycarbonyl (Boc) group, this compound offers a unique combination of structural rigidity, synthetic versatility, and desirable physicochemical properties. The piperazine moiety is a well-established "privileged scaffold" in drug discovery, known to improve aqueous solubility and bioavailability, while the Boc protecting group enables precise, regioselective chemical modifications. This guide provides a comprehensive overview of the compound's properties, outlines detailed protocols for its synthesis and characterization, and explores its critical applications in the development of novel therapeutics, particularly for neurological disorders.

The Piperazine Scaffold: A Privileged Structure in Drug Discovery

The piperazine ring is the third most common nitrogen-containing heterocycle found in FDA-approved drugs, a testament to its profound impact on pharmacokinetics and pharmacodynamics.[1] Its presence in blockbuster drugs like Imatinib (Gleevec) and Sildenafil (Viagra) highlights its importance.[1] The two nitrogen atoms in a 1,4-relationship can act as hydrogen bond acceptors or donors, facilitating strong interactions with biological targets and often improving water solubility.[1]

The strategic incorporation of a Boc protecting group on one of the piperazine nitrogens is a cornerstone of its utility. This acid-labile group effectively "masks" the nucleophilicity of the nitrogen it protects, thereby directing subsequent chemical reactions to other sites on the molecule. This control is paramount in multi-step syntheses, allowing for the construction of complex molecular architectures with high precision. This compound leverages this principle, offering a synthetically accessible handle (the carboxylic acid) and a latent nucleophilic site (the protected nitrogen) for further derivatization.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for designing synthetic reactions, developing analytical methods, and formulating the compound for experimental use.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₂₄N₂O₄ | [2][3][4][5][6][7] |

| Molecular Weight | 320.39 g/mol | [3][4][5] |

| CAS Number | 347186-49-6 | [2][3][4][5][7] |

| IUPAC Name | 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-phenylacetic acid | [2] |

| Appearance | White to off-white powder | [3][4] |

| Melting Point | 191-197 °C | [3][4] |

| Purity (Typical) | ≥97% (HPLC) | [5][7] |

| Storage Conditions | 0-8 °C, desiccated | [3][4] |

| PubChem CID | 2762217 | [2][3][4] |

graph "molecular_structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Define nodes for atoms N1 [label="N"]; N2 [label="N"]; O1 [label="O"]; O2 [label="O"]; O3 [label="O", pos="5.5,0.5!"]; O4 [label="OH", pos="5.5,-0.5!"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C_phenyl [label=""]; // Phenyl group representation C_boc [label="tBu"];

// Position nodes N1 [pos="0,0!"]; C1 [pos="-1,0.5!"]; C2 [pos="-1,-0.5!"]; N2 [pos="-2,0!"]; C3 [pos="-3,0.5!"]; C4 [pos="-3,-0.5!"]; C5 [pos="1,0!"]; C_phenyl [pos="1.8,0.8!"]; C6 [pos="2,0!"]; C7 [pos="-2.5,1.5!"]; O1 [pos="-2,1.8!"]; O2 [pos="-3.3,1.8!"]; C_boc [pos="-4,2.2!"]; C8 [pos="5,0!"];

// Connect atoms N1 -- C1 -- C3 -- N2 -- C4 -- C2 -- N1; // Piperazine ring N1 -- C5; C5 -- C6; C5 -- C_phenyl; N2 -- C7; C7 -- O1 [len=0.5]; C7 -- O2; O2 -- C_boc; C6 -- O3 [len=0.5]; C6 -- O4 [len=0.5];

}

Caption: 2D representation of this compound.

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved via nucleophilic substitution, a robust and well-understood reaction class. The workflow involves the reaction of a commercially available precursor, 1-Boc-piperazine, with a suitable phenylacetic acid derivative, followed by purification.

Caption: General workflow for the synthesis and purification of the title compound.

Protocol 1: Synthesis via Nucleophilic Substitution

This protocol describes a representative method. The core principle is the displacement of a halide (e.g., bromide) on the alpha-carbon of the phenylacetic acid moiety by the secondary amine of 1-Boc-piperazine. A non-nucleophilic base is essential to neutralize the HBr generated in situ, preventing it from protonating the starting amine.

-

Materials:

-

1-Boc-piperazine (1.0 eq)

-

2-bromo-2-phenylacetic acid (1.05 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

-

Procedure:

-

To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-Boc-piperazine and dissolve in anhydrous DMF.

-

Add DIPEA to the solution and stir for 5 minutes at room temperature.

-

In a separate flask, dissolve 2-bromo-2-phenylacetic acid in a minimal amount of anhydrous DMF.

-

Add the 2-bromo-2-phenylacetic acid solution dropwise to the stirred piperazine solution over 15 minutes.

-

Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, dilute the reaction mixture with EtOAc.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ (2x), and brine (1x). Causality: The acid wash removes excess DIPEA, while the bicarbonate wash removes any unreacted acidic starting material.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Protocol 2: Purification by Flash Column Chromatography

This step is crucial for removing unreacted starting materials and reaction byproducts to achieve the high purity required for research applications.

-

Materials:

-

Crude product from Protocol 1

-

Silica gel (230-400 mesh)

-

Solvents: Hexanes, Ethyl acetate (HPLC grade)

-

-

Procedure:

-

Prepare a silica gel slurry in a low-polarity eluent (e.g., 95:5 Hexanes:EtOAc) and pack a glass column.

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

-

Adsorb the dissolved crude product onto a small amount of silica gel and dry it to a free-flowing powder.

-

Carefully load the dried sample onto the top of the packed silica column.

-

Elute the column with a gradient of increasing polarity, starting with Hexanes:EtOAc (e.g., 95:5) and gradually increasing the proportion of EtOAc.

-

Collect fractions and monitor them by TLC, staining with potassium permanganate or analyzing under UV light.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a white solid.

-

Analytical Characterization

Rigorous analytical characterization is non-negotiable to confirm the identity, purity, and structural integrity of the synthesized compound. Each technique provides a unique and complementary piece of information.

Caption: A self-validating workflow for analytical characterization.

Protocol 3: Purity Assessment by HPLC

-

Principle: This technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. The area of the product peak relative to the total area of all peaks provides a quantitative measure of purity.

-

Typical Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.

-

-

Validation: A pure sample should yield a single major peak with a purity value of ≥97%.[5][7]

Protocol 4: Structural Elucidation by NMR Spectroscopy

-

Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment and connectivity of hydrogen and carbon atoms, respectively, serving as a "fingerprint" for the molecule.

-

Procedure:

-

Dissolve 5-10 mg of the pure compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

-

-

Expected ¹H NMR Signals (qualitative):

-

7.2-7.4 ppm: Multiplet corresponding to the 5 protons of the phenyl ring.

-

~4.5 ppm: Singlet or broad singlet for the single methine proton (CH) alpha to the phenyl and carboxyl groups.

-

3.4-3.6 ppm & 2.4-2.6 ppm: Broad multiplets for the 8 protons of the piperazine ring.

-

1.4 ppm: Sharp singlet for the 9 protons of the tert-butyl (Boc) group.

-

Variable (broad): A signal for the carboxylic acid proton (COOH), often not observed or very broad.

-

Protocol 5: Molecular Weight Confirmation by Mass Spectrometry

-

Principle: Electrospray Ionization Mass Spectrometry (ESI-MS) gently ionizes the molecule, allowing for the precise determination of its mass-to-charge ratio (m/z).

-

Procedure:

-

Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution directly into the ESI source.

-

Acquire the spectrum in positive ion mode.

-

-

Validation: The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 321.18, confirming the molecular weight of 320.39 g/mol .

Applications in Drug Discovery and Development

The utility of this compound stems from its role as a versatile intermediate. Its structure is a frequent starting point for the synthesis of a diverse range of bioactive molecules.

Caption: Key application areas stemming from the core molecular scaffold.

-

Intermediate for Neurological Agents: The phenyl-piperazine motif is a common feature in drugs targeting the central nervous system (CNS). This compound serves as a crucial starting material for developing novel agents for neurological disorders.[3][8][9] The carboxylic acid can be converted to an amide or other functional groups, while the Boc group can be removed to allow for further substitution on the second piperazine nitrogen, enabling the systematic exploration of a chemical space to optimize target binding and efficacy.

-

Scaffold for Analgesics: Researchers have utilized this compound in the development of new pain management therapies.[3] Its structural attributes can be modified to improve potency and reduce the side effects commonly associated with existing analgesics.

-

Building Block for Peptidomimetics: The alpha-amino acid-like structure makes it a valuable component in the synthesis of peptide-based drugs and peptidomimetics.[5][8] It can be incorporated into peptide chains to introduce conformational constraints or to mimic a natural amino acid residue, often leading to enhanced stability against enzymatic degradation.

-

Drug Formulation and Delivery: The physicochemical properties of derivatives can be fine-tuned to enhance solubility and bioavailability, making them valuable in the formulation of oral medications and targeted drug delivery systems.[4][8][9]

Safety, Handling, and Storage

Proper handling is essential for ensuring laboratory safety and maintaining the integrity of the compound.

-

Safety: The compound may cause skin and serious eye irritation.[2] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[5] Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, typically between 0-8 °C, to prevent degradation.[3][4]

-

Handling: The compound is typically supplied as a lyophilized or crystalline powder.[6] Avoid inhalation of dust.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in pharmaceutical research. Its well-defined structure, predictable reactivity afforded by the Boc protecting group, and the proven track record of its core piperazine scaffold make it an invaluable asset for scientists and researchers. The robust protocols for its synthesis and purification, coupled with rigorous analytical validation, ensure its reliable performance as a high-quality building block for the discovery and development of next-generation therapeutics.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2762217, this compound. PubChem. [Link]

-

Chem-Impex (n.d.). Acide 2-(4-Boc-pipérazinyl)-2-phénylacétique. Chem-Impex International. [Link]

-

Chem-Impex (n.d.). This compound. Chem-Impex International. [Link]

-

Chem-Impex (n.d.). 2-(4-Boc-piperazinyl)-2-(4-methylphenyl)acetic acid. Chem-Impex International. [Link]

-

Chem-Impex (n.d.). Ácido 2-(4-Boc-piperazinil)-2-fenilacético. Chem-Impex International. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2762253, 2-(4-Boc-piperazinyl)-2-(2-thienyl)acetic acid. PubChem. [Link]

-

Echo BioSystems (n.d.). 2-(4-Boc-piperazinyl)-2- phenylacetic acid. Echo BioSystems. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 143452, tert-Butyl piperazine-1-carboxylate. PubChem. [Link]

-

Amerigo Scientific (n.d.). This compound (97%). Amerigo Scientific. [Link]

-

R&D Chemicals (n.d.). 2-(4-Boc-piperazinyl)-2-(2-bromo-phenyl)acetic acid. R&D Chemicals. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1514430, tert-Butyl 4-formylpiperidine-1-carboxylate. PubChem. [Link]

-

CP Lab Safety (n.d.). 2-(4-Boc-piperazino)-2-phenylacetic acid, min 97% (HPLC), 500 mg. CP Lab Safety. [Link]

-

Chem-Impex (n.d.). Acide 2-(4-Boc-pipérazinyl)-2-(4-méthylphényl)acétique. Chem-Impex International. [Link]

-

Isai, M., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 384-406. [Link]

- Google Patents (2021). CN108033931B - Synthesis method of N-Boc piperazine.

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | C17H24N2O4 | CID 2762217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-(4-叔丁氧基甲酰基哌嗪基)-2-苯乙酸 purum, ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-(4-Boc-piperazinyl)-2- phenylacetic acid [echobiosystems.com]

- 7. calpaclab.com [calpaclab.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

2-(4-Boc-piperazinyl)-2-phenylacetic acid physical properties

An In-depth Technical Guide to the Physical Properties of 2-(4-Boc-piperazinyl)-2-phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its structure incorporates a phenylacetic acid moiety, a common pharmacophore, with a piperazine ring protected by a tert-butyloxycarbonyl (Boc) group. This unique combination makes it a crucial intermediate in the synthesis of complex bioactive molecules, particularly those targeting the central nervous system.[1][2][3] The Boc protecting group facilitates controlled, selective reactions, while the piperazine and phenylacetic acid components contribute to the potential biological activity of the final compounds.[1][4]

This guide offers a comprehensive examination of the core physical and chemical properties of this compound. It is designed to provide researchers and drug development professionals with the foundational data and procedural knowledge necessary for its effective handling, characterization, and application in a laboratory setting.

Molecular Identity and Core Chemical Data

A precise understanding of the molecule's fundamental attributes is the cornerstone of all subsequent research and development activities.

Chemical Structure:

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-phenylacetic acid | [5] |

| Synonyms | α-(4-Boc-piperazinyl)-α-phenylacetic acid, 2-(4-BOC-PIPERAZINO)-2-PHENYLACETIC ACID | [1][2][5] |

| CAS Number | 347186-49-6 | [1][2][5][6] |

| Molecular Formula | C₁₇H₂₄N₂O₄ | [1][2][5][6] |

| Molecular Weight | 320.39 g/mol | [1][2] |

| Exact Mass | 320.17360725 Da | [5] |

| PubChem CID | 2762217 |[1][2][5] |

Physicochemical Characteristics

The physical properties of an active pharmaceutical ingredient (API) or intermediate are critical determinants of its behavior during synthesis, formulation, and in biological systems.[7][8] They influence everything from reaction kinetics to bioavailability.

Table 2: Summary of Physical Properties | Property | Value / Description | Significance in Drug Development | Source(s) | | :--- | :--- | :--- | :--- | | Appearance | White powder | Uniform appearance is an initial indicator of purity. |[1][2] | | Melting Point | 191-197 °C | A sharp, defined melting range is a key indicator of high purity. A broad range may suggest the presence of impurities or multiple crystalline forms. |[1][2] | | Purity | ≥97-99% (by HPLC) | High purity is essential for reproducible experimental results and for meeting regulatory standards in pharmaceutical manufacturing. |[1][2][6] | | Solubility | Inferred to be soluble in organic solvents like DMSO and methanol; limited solubility in water. | Solubility is critical for formulation. Poor aqueous solubility can hinder oral bioavailability, requiring formulation strategies like salt formation or the use of co-solvents.[3][9] | | Storage Conditions | Store at 0-8 °C | Proper storage is vital to prevent degradation and maintain the compound's stability and purity over time. |[1][2] |

Spectroscopic Profile and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons.

-

Aromatic Protons (C₆H₅): Multiple signals between δ 7.2-7.5 ppm.

-

Methine Proton (N-CH-Ph): A singlet or doublet around δ 4.0-4.5 ppm.

-

Piperazine Protons (-CH₂-): A complex series of multiplets between δ 2.5-3.5 ppm due to the chair conformation and coupling.

-

Boc Group Protons (-C(CH₃)₃): A sharp, prominent singlet at approximately δ 1.4 ppm, integrating to 9 protons.

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (> δ 10 ppm), which may be exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton.

-

Carbonyl Carbons (C=O): Two signals in the downfield region, ~δ 170-175 ppm for the carboxylic acid and ~δ 155 ppm for the Boc carbamate.[10]

-

Aromatic Carbons (C₆H₅): Multiple signals between δ 125-140 ppm.

-

Methine Carbon (N-CH-Ph): A signal around δ 60-70 ppm.

-

Piperazine Carbons (-CH₂-): Signals typically in the δ 40-55 ppm range.

-

Boc Group Carbons: A quaternary carbon signal around δ 80 ppm and a methyl carbon signal around δ 28 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

-

O-H Stretch: A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

-

C=O Stretches: Two distinct, strong absorption bands are expected. One around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl and another around 1680-1700 cm⁻¹ for the Boc group's carbamate carbonyl.[11][12]

-

C-N and C-O Stretches: Multiple bands in the fingerprint region (1000-1300 cm⁻¹) corresponding to C-N bonds of the piperazine and C-O bonds of the ester and acid.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and aspects of its structure.

-

Molecular Ion Peak: Using electrospray ionization (ESI), the expected protonated molecular ion peak [M+H]⁺ would be observed at m/z ≈ 321.18.

-

Key Fragmentation Patterns:

-

Loss of the Boc group: A significant fragment corresponding to the loss of isobutylene (-56 Da) or the entire Boc group (-100 Da) is highly characteristic.

-

Decarboxylation: Loss of CO₂ (-44 Da) from the carboxylic acid is another common fragmentation pathway.

-

Cleavage of the piperazine ring.

-

Experimental Protocols for Physical Property Verification

To ensure the quality and identity of a chemical batch, in-house verification of its physical properties is a critical step. The following protocols are standard, self-validating methodologies.

Protocol: Melting Point Determination

Causality: A pure crystalline solid exhibits a narrow melting point range (typically < 2 °C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range. This protocol validates the purity reported by the supplier.

Methodology:

-

Sample Preparation: Place a small amount (1-2 mg) of the dry this compound powder into a capillary tube, sealed at one end. Tap gently to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.

-

Rapid Heating: Set a rapid heating ramp (10-20 °C/min) to quickly approach the expected melting point (191-197 °C). Note the approximate temperature at which the sample begins to soften.

-

Slow Heating for Measurement: Allow the apparatus to cool. Prepare a new sample and heat rapidly to ~20 °C below the approximate melting point.

-

Data Acquisition: Reduce the heating ramp to 1-2 °C/min. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

-

Validation: Compare the observed melting range to the literature value. A sharp range close to the reported value confirms high purity.

Caption: Workflow for Melting Point Determination.

Protocol: Qualitative Solubility Assessment

Causality: Solubility is governed by the principle of "like dissolves like." The polarity of the compound relative to the solvent dictates its solubility. This assessment is crucial for selecting appropriate solvents for reactions, purification (crystallization), and formulation.

Methodology:

-

Solvent Selection: Prepare vials containing 1 mL of various solvents of differing polarity (e.g., Water, Methanol, Ethanol, Dichloromethane, Ethyl Acetate, Hexanes, Dimethyl Sulfoxide (DMSO)).

-

Sample Addition: Add a small, pre-weighed amount of the compound (e.g., 2 mg) to each vial.

-

Initial Observation: Vortex each vial for 30 seconds. Observe and record if the solid dissolves completely. Classify as "freely soluble."

-

Incremental Addition: If the solid does not dissolve, add another 2 mg and vortex again. Repeat up to a total of 10 mg.

-

Classification: Based on the amount of solvent needed, classify the solubility:

-

Soluble: Dissolves readily.

-

Sparingly Soluble: Some solid remains, or a large volume of solvent is needed.

-

Insoluble: No visible dissolution.

-

-

Validation: The solubility profile should be consistent with the molecule's structure (polar carboxylic acid, non-polar phenyl and Boc groups), guiding solvent choice for future experiments.

Caption: Workflow for Qualitative Solubility Testing.

Applications and Significance in Drug Discovery

This compound is not merely a chemical curiosity; it is a strategically designed intermediate for pharmaceutical synthesis.

-

Scaffold for Bioactive Molecules: It serves as a foundational scaffold for building more complex molecules. Researchers have utilized this compound in the development of novel therapeutic agents, especially in neuropharmacology and for analgesics.[1][2]

-

Protected Intermediate: The Boc group is an acid-labile protecting group. Its presence allows chemists to perform reactions on other parts of the molecule (like the carboxylic acid) without affecting the piperazine nitrogen. It can then be selectively removed under mild acidic conditions to reveal a secondary amine, which can be further functionalized.[1][4]

-

Peptidomimetics and CNS Agents: The piperazine ring is a common feature in drugs targeting the central nervous system. This compound's structure makes it an ideal starting material for synthesizing peptidomimetics and other agents designed to cross the blood-brain barrier.[1][3]

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable in a laboratory environment.

-

Hazard Identification: According to GHS classifications, this compound may cause an allergic skin reaction (Skin Sens. 1) and causes serious eye irritation (Eye Irrit. 2).[5]

-

Recommended Precautions:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, ideally refrigerated at 0-8 °C as recommended by suppliers to ensure long-term stability.[1][2]

Conclusion

This compound is a high-value chemical intermediate with well-defined physical properties. Its high melting point indicates good crystalline stability, and its predictable spectroscopic fingerprint allows for straightforward identity confirmation. Understanding these characteristics, from its molecular weight and structure to its solubility profile and safe handling requirements, is essential for its successful application. As a versatile and strategically protected building block, it remains an indispensable tool for medicinal chemists working to innovate and develop the next generation of therapeutic agents.[1]

References

-

This compound | C17H24N2O4 | CID 2762217. PubChem. [Link]

-

Physical and Chemical Properties of Drugs and Calculations. Creative Bioarray. [Link]

-

Physicochemical Properties of Pharmaceutical Substances. Slideshare. [Link]

-

Physico-chemical Properties of Solid Drugs: A Review. Asian Journal of Pharmacy and Technology. [Link]

-

tert-Butyl piperazine-1-carboxylate. Manasa Life Sciences. [Link]

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. [Link]

-

bmse000220 Phenylacetic Acid at BMRB. Biological Magnetic Resonance Bank. [Link]

-

2-(4-Boc-piperazino)-2-phenylacetic acid, min 97% (HPLC), 500 mg. CP Lab Safety. [Link]

-

Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. ResearchGate. [Link]

-

Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. PubMed. [Link]

-

1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. [Link]

-

Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. PubMed. [Link]

-

Benzeneacetic acid, 2-phenylethyl ester. NIST WebBook. [Link]

-

Benzeneacetic acid. NIST WebBook. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. tert-Butyl piperazine-1-carboxylate | Manasa Life Sciences [manasalifesciences.com]

- 5. This compound | C17H24N2O4 | CID 2762217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. Physicochemical Properties of Pharmaceutical Substances | PDF [slideshare.net]

- 9. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]

- 10. Phenylacetic acid(103-82-2) 13C NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

Introduction: Solubility as a Cornerstone of Drug Discovery

An In-Depth Technical Guide to the Solubility of 2-(4-Boc-piperazinyl)-2-phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical sciences, the aqueous solubility of a drug candidate is a critical physicochemical property that dictates its developmental trajectory. Poor solubility can severely impede a compound's progress, leading to challenges in formulation, unreliable outcomes in biological assays, and ultimately, poor bioavailability.[1][2] Therefore, a comprehensive understanding and early characterization of a molecule's solubility profile are indispensable for mitigating risks and ensuring the selection of viable drug candidates.[3]

Molecular Profile and Physicochemical Properties

This compound (CAS No. 347186-49-6) is an alpha-amino acid derivative containing several key functional groups that collectively define its chemical behavior and physical properties.[5] A summary of its fundamental properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₄N₂O₄ | [4][5] |

| Molecular Weight | 320.39 g/mol | [4][5] |

| Appearance | White powder | [4][6] |

| Melting Point | 191-197 °C | [4][6] |

| IUPAC Name | 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-phenylacetic acid | [5] |

| Computed XLogP3 | -0.1 | [5] |

Structural Analysis: Deconstructing the Determinants of Solubility

The solubility of this compound is a complex interplay of its constituent parts. Understanding each component's contribution is key to predicting its behavior in various solvent systems.

Caption: Key structural motifs of the molecule and their influence on solubility.

-

Phenylacetic Acid Core : The parent structure, phenylacetic acid, has limited solubility in water (approx. 1.66 g/100 mL at 20°C) but is readily soluble in organic solvents like ethanol and ether.[7][8] This is due to the hydrophobic nature of the phenyl ring.[9] The carboxylic acid group provides a site for ionization, making its solubility pH-dependent.

-

Piperazine Moiety : As a diamine, the piperazine ring introduces two basic nitrogen atoms. These atoms can be protonated in acidic conditions, forming positively charged species. This ionization dramatically increases the molecule's affinity for polar solvents like water.

-

Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group is a large, nonpolar, and sterically hindering moiety.[10][11] Its primary role in synthesis is to protect the amine from unwanted reactions.[12][13] From a solubility standpoint, the Boc group significantly increases the lipophilicity (fat-solubility) of the molecule, which is expected to decrease its intrinsic aqueous solubility.[14] A similar Boc-protected piperazine derivative is noted to be soluble in organic solvents like dichloromethane and methanol but less soluble in water.[15]

-

Amphoteric Character : The presence of both a carboxylic acid (pKa ~3-5) and a basic piperazine moiety (pKa ~5-9) makes the compound amphoteric. This means its net charge is highly dependent on the pH of the solution. At a specific pH, the isoelectric point (pI), the molecule will have a net neutral charge, typically leading to minimum aqueous solubility. At pH values below the pI, the piperazine moiety will be protonated, and at pH values above the pI, the carboxylic acid will be deprotonated. Both ionized forms will exhibit significantly higher aqueous solubility.

Expected Solubility Profile

Based on the structural analysis, a qualitative solubility profile can be predicted. This serves as a hypothesis that can be tested empirically using the protocols outlined in the next section.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Aqueous Buffers | Water, PBS (pH 7.4) | Low (at pI), Moderate (at physiological pH) | The large hydrophobic phenyl and Boc groups dominate, but the ionizable centers provide some aqueous solubility away from the isoelectric point. |

| Polar Protic Solvents | Methanol, Ethanol | High | Capable of hydrogen bonding with the carboxylic acid and piperazine nitrogens, while also solvating the organic portions of the molecule. |

| Polar Aprotic Solvents | DMSO, DMF, Acetonitrile | High | Strong dipole moments effectively solvate the polar functional groups. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate to High | Good for dissolving nonpolar and moderately polar organic compounds. |

| Nonpolar Solvents | Toluene, Hexanes | Low to Very Low | The molecule possesses too many polar, hydrogen-bonding functional groups to be effectively solvated by nonpolar solvents. |

Experimental Protocols for Solubility Determination

To move from prediction to empirical data, rigorous and well-defined experimental protocols are essential. The choice of method depends on the stage of drug development and the specific question being addressed (e.g., early screening vs. late-stage formulation).[2]

Thermodynamic (Equilibrium) Solubility via Shake-Flask Method

The Shake-Flask method is considered the "gold standard" for determining thermodynamic solubility, representing the true equilibrium of a saturated solution.[16][17]

Caption: Workflow for the Shake-Flask thermodynamic solubility assay.

Detailed Protocol:

-

Preparation : Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid ensures that a saturated solution is achieved.

-

Equilibration : Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation : After equilibration, remove the vials and allow them to stand to let the undissolved solid settle. To ensure complete removal of particulate matter, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) or filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification : Carefully take an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS), against a standard curve of known concentrations.[2]

Kinetic Solubility for High-Throughput Screening

Kinetic solubility is often used in early drug discovery for rapid screening of many compounds.[1] It measures the solubility of a compound upon precipitation from a concentrated organic stock solution (usually DMSO) into an aqueous buffer. This method often overestimates thermodynamic solubility because it can generate supersaturated solutions.[16]

Detailed Protocol:

-

Stock Solution : Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO), for example, at 20 mM.[1]

-

Serial Dilution : In a 96-well plate, add the aqueous buffer (e.g., PBS, pH 7.4).

-

Precipitation Induction : Add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL of stock into 198 µL of buffer) and mix well. This rapid change in solvent polarity induces precipitation of compounds with low aqueous solubility.[2]

-

Incubation : Incubate the plate at a controlled temperature for a shorter period, typically 1 to 2 hours, with shaking.[1]

-

Measurement : Determine the concentration of the compound remaining in solution. This can be done by separating any precipitate via filtration and analyzing the filtrate by UV-Vis spectroscopy or LC-MS. Alternatively, precipitation can be detected directly in the well using light scattering techniques like nephelometry.[2]

pH-Dependent Solubility via Potentiometric Titration

For an amphoteric compound like this, potentiometric titration is a powerful technique to determine both the pKa values and the intrinsic solubility (the solubility of the neutral species).[18][19]

Detailed Protocol:

-

Setup : Calibrate a pH electrode using standard buffers.[20] Dissolve a known amount of the compound in a solution with co-solvent if necessary to maintain solubility at the start.

-

Titration : Place the solution in a jacketed vessel to maintain constant temperature and immerse the pH electrode. Titrate the solution with a standardized acidic titrant (e.g., 0.1 M HCl) and then with a standardized basic titrant (e.g., 0.1 M NaOH).[20]

-

Data Acquisition : Record the pH value after each incremental addition of the titrant.

-

Analysis : Plot the pH versus the volume of titrant added. The inflection points in the titration curve correspond to the pKa values. By analyzing the pH at which precipitation occurs and using specialized equations that apply the law of mass action, the intrinsic solubility of the neutral molecule can be precisely calculated.[18][21] This method is rapid, often taking only 2-4 hours.[19][21]

Conclusion and Future Directions

While direct, published solubility data for this compound is scarce, a thorough analysis of its molecular structure allows for robust predictions of its solubility behavior. The compound's amphoteric nature, combined with significant hydrophobic character from the phenyl and Boc groups, suggests low intrinsic aqueous solubility but high solubility in polar organic solvents and pH-dependent aqueous solubility.

For drug development professionals, it is imperative to validate these predictions experimentally. The protocols provided for thermodynamic, kinetic, and pH-dependent solubility determination offer a clear roadmap for generating the critical data needed to guide formulation strategies, interpret bioassay results, and make informed decisions in the lead optimization process. Further studies could also employ in silico models, which use computational algorithms to predict solubility based on molecular descriptors, offering a complementary approach to experimental measurement.[3][22][23]

References

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9). Protocols.io. [Link]

-

Sjögren, E., et al. (n.d.). Global and Local Computational Models for Aqueous Solubility Prediction of Drug-Like Molecules. ACS Publications. [Link]

-

Piel, H., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. [Link]

-

(n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Gracin, S., & Rasmuson, Å. C. (n.d.). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. University of Limerick. [Link]

-

Piel, H., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ACS Publications. [Link]

-

Piel, H., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water. PubMed. [Link]

-

(n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. NIH. [Link]

-

(n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. ResearchGate. [Link]

-

Phenylacetic acid - Solubility of Things. (n.d.). Solubility of Things. [Link]

-

Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Journal of Chemical & Engineering Data. [Link]

-

Piel, H., et al. (2020). A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. ResearchGate. [Link]

-

Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. ResearchGate. [Link]

-

(2024). Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. arXiv. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

-

Pop, C., et al. (2016). In Silico Prediction of Aqueous Solubility: A Multimodel Protocol Based on Chemical Similarity. ResearchGate. [Link]

-

Bergström, C. A. S., et al. (n.d.). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. NIH. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Phenylacetic Acid. (n.d.). PubChem. [Link]

-

Predictive modeling for solubility and bioavailability enhancement. (2024, March 19). Patheon pharma services. [Link]

-

2-(4-Boc-piperazinyl)-2-(2-thienyl)acetic acid. (n.d.). PubChem. [Link]

-

tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. [Link]

-

Boc Protecting Group for Amines. (n.d.). Chemistry Steps. [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

-

Application of drug physico chemical characterisation in drug discovery. (n.d.). Merck Group. [Link]

-

SOLUBILITY DATA SERIES. (n.d.). IUPAC. [Link]

-

4-[(Tert-butoxy)carbonyl]piperazine-2-carboxylic acid. (n.d.). PubChem. [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. biorxiv.org [biorxiv.org]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C17H24N2O4 | CID 2762217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Boc-Protected Amino Groups [organic-chemistry.org]

- 14. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]

- 15. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. tandfonline.com [tandfonline.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to 2-(4-Boc-piperazinyl)-2-phenylacetic Acid

An In-depth Technical Guide to the Physicochemical Characterization of 2-(4-Boc-piperazinyl)-2-phenylacetic Acid

Abstract: This technical guide provides a comprehensive analysis of this compound, a pivotal intermediate in modern pharmaceutical development. The primary focus is the determination and significance of its melting point, a critical parameter for identity, purity, and quality control. This document details the theoretical underpinnings of melting point analysis, presents a validated experimental protocol for its determination using the capillary method, and discusses the interpretation of results within the context of drug discovery and development. It is intended for researchers, chemists, and quality control professionals who require a robust understanding of this compound's properties and the analytical techniques essential for its evaluation.

This compound is a sophisticated chemical building block widely employed in medicinal chemistry and pharmaceutical research.[1][2] Its molecular architecture, featuring a piperazine ring protected by a tert-butyloxycarbonyl (Boc) group and a phenylacetic acid moiety, makes it a versatile intermediate for synthesizing complex bioactive molecules.[1] The Boc protecting group is instrumental, enabling selective chemical reactions at other sites of the molecule, which is a cornerstone of multi-step organic synthesis.[1]

This compound serves as a crucial precursor in the development of novel therapeutic agents, particularly those targeting neurological disorders and for use as analgesics.[1] Its structural attributes contribute to the efficacy and safety profiles of the final drug candidates.[1] Given its role as a starting material, rigorous verification of its identity and purity is paramount to ensure the quality and consistency of the final active pharmaceutical ingredient (API).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 347186-49-6 | [1][2][3] |

| Molecular Formula | C₁₇H₂₄N₂O₄ | [1][2][3] |

| Molecular Weight | 320.39 g/mol | [1][2] |

| Melting Point | 191-197 °C | [1][2] |

| Appearance | White powder | [1][2] |

| Purity | ≥ 99% (by HPLC) | [1][2] |

| Synonyms | α-(4-Boc-piperazinyl)-α-phenylacetic acid | [1][2] |

The Imperative of Melting Point Determination in Pharmaceutical Quality Control

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[4] For a pure crystalline solid, this transition occurs over a very narrow temperature range. This physical constant is one of the most fundamental and trusted analytical techniques used to characterize a compound and assess its purity.[5][6]

Core Principles and Significance:

-

Purity Assessment: The presence of even minor impurities disrupts the crystalline lattice of a compound. This disruption requires less energy to overcome the intermolecular forces, resulting in a lowered and broadened melting point range .[5][6] A sharp, well-defined melting point is a strong indicator of high purity.[6]

-

Identity Confirmation: Every pure crystalline compound has a characteristic melting point. By measuring the melting point of a newly synthesized batch and comparing it to the established value for a reference standard, scientists can confidently confirm its identity.[5][6]

-

Quality Control (QC): In a manufacturing setting, melting point determination is a rapid and cost-effective method to ensure batch-to-batch consistency and verify the quality of raw materials before they enter the production stream.[4][6]

-

Polymorph Detection: Some compounds can exist in different crystalline forms, known as polymorphs, which have distinct physical properties, including different melting points. Identifying the correct polymorph is critical as it can impact the stability, solubility, and bioavailability of the final drug product.[6]

Caption: Logical diagram illustrating the effect of purity on melting point characteristics.

Standard Operating Procedure: Melting Point Determination via the Capillary Method

The capillary method is the most widely recognized and pharmacopeia-endorsed technique for melting point determination.[7][8] It involves heating a small, powdered sample in a sealed capillary tube at a controlled rate.[4]

Equipment and Materials:

-

Melting Point Apparatus (manual or automated)

-

Glass Capillary Tubes (e.g., 1.3–1.8 mm outer diameter)[8]

-

Sample of this compound (must be completely dry)

-

Spatula

-

Mortar and Pestle (if sample is not a fine powder)

-

Certified Reference Standards for calibration (e.g., caffeine, vanillin)

Experimental Protocol:

-

Sample Preparation:

-

Ensure the sample is completely dry. Moisture can act as an impurity and depress the melting point.

-

If necessary, gently grind the crystalline sample into a fine, uniform powder using a mortar and pestle. This ensures efficient and even heat transfer.[6]

-

-

Capillary Tube Loading:

-

Tap the open end of a capillary tube into the powdered sample. A small amount of sample will enter the tube.

-

Invert the tube and tap the sealed end firmly on a hard surface to pack the sample tightly into the bottom. Proper packing prevents air pockets that can disrupt heat distribution.

-

The final packed sample column should be 2.5–3.5 mm high.[9]

-

-

Instrument Setup and Calibration:

-

Ensure the melting point apparatus is calibrated according to USP/Ph. Eur. guidelines using certified reference standards.[9]

-

Set the starting temperature to approximately 10-15°C below the expected melting point (for this compound, a start temperature of ~175°C is appropriate).

-

Set the heating ramp rate. For official pharmacopeia analysis, a rate of 1 °C/minute is standard.[8][9] A slower rate (e.g., 0.2 °C/min) can yield higher accuracy for non-decomposing samples.[8]

-

-

Measurement and Observation:

-

Insert the loaded capillary tube into the heating block of the apparatus.

-

Initiate the heating program.

-

Observe the sample closely through the magnified viewing port (or rely on automated detection).

-

Record the Onset Temperature (T₁): The temperature at which the first drop of liquid becomes visible or the substance begins to collapse.[9]

-

Record the Clear Point Temperature (T₂): The temperature at which the last solid particle melts, and the substance is completely transformed into a transparent liquid.[9]

-

-

Reporting the Result:

Caption: Experimental workflow for melting point determination by the capillary method.

Interpreting the Data: A Self-Validating System

The protocol for melting point determination is a self-validating system. A result that is sharp, within the expected range, and reproducible provides high confidence in the material's identity and purity. Conversely, deviations immediately signal a potential issue.

-

Broad or Depressed Range: If the measured melting range is wider than 2-3°C or significantly lower than 191°C, it strongly suggests the presence of impurities. The impurity could be a residual solvent, a byproduct from synthesis, or a degradation product. Further analysis (e.g., HPLC, NMR) would be required to identify the contaminant.

-

Decomposition: If the sample darkens or changes color before or during melting, it indicates thermal decomposition. This should be noted alongside the melting range, as the observed "melting" is actually a decomposition point.

-

Hygroscopic Samples: If a sample readily absorbs moisture from the air, it can lead to a depressed melting point. For such compounds, special handling (e.g., drying in a vacuum oven) and sealing the capillary tube with a flame may be necessary.[8]

Conclusion

The melting point of this compound is a critical quality attribute that confirms its identity and high purity. A value within the established range of 191-197 °C is a key release criterion for its use in pharmaceutical synthesis. The capillary method, when performed with meticulous attention to detail regarding sample preparation and control of the heating rate, provides a reliable, rapid, and indispensable tool for researchers and quality control professionals. Adherence to this fundamental analytical technique upholds the integrity of the drug development pipeline, ensuring that high-quality intermediates are used to produce safe and effective medicines.

References

-

NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]

-

ResearchGate. (2025). Melting point determination: Significance and symbolism. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C17H24N2O4 | CID 2762217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. westlab.com [westlab.com]

- 5. nano-lab.com.tr [nano-lab.com.tr]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Melting point determination: Significance and symbolism [wisdomlib.org]

- 8. mt.com [mt.com]

- 9. thinksrs.com [thinksrs.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-(4-Boc-piperazinyl)-2-phenylacetic acid

Introduction

2-(4-Boc-piperazinyl)-2-phenylacetic acid is a versatile building block in pharmaceutical research and development. Its structure, which combines a phenylacetic acid moiety with a Boc-protected piperazine ring, makes it a valuable intermediate in the synthesis of a wide range of bioactive molecules, particularly those targeting neurological disorders.[1][2][3] A thorough understanding of its structural characteristics is paramount for its effective utilization, and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for this purpose.

This comprehensive guide provides an in-depth analysis of the ¹H NMR spectrum of this compound. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectroscopic properties of this compound for structural elucidation, purity assessment, and reaction monitoring. We will delve into the theoretical principles governing the spectrum, provide a detailed experimental protocol for data acquisition, and offer a thorough interpretation of the spectral data, grounded in established scientific principles.

Core Principles of ¹H NMR Spectroscopy for Structural Elucidation

¹H NMR spectroscopy is a powerful technique that provides information about the chemical environment of protons within a molecule.[4] Three key parameters are extracted from a ¹H NMR spectrum:

-

Chemical Shift (δ): The position of a signal along the x-axis, measured in parts per million (ppm), indicates the electronic environment of the proton. Electron-withdrawing groups deshield protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups shield protons, leading to a lower chemical shift (upfield).[4]

-

Integration: The area under a signal is proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of different types of protons in the molecule.[4]

-

Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks is caused by the magnetic influence of neighboring, non-equivalent protons. The n+1 rule is a common guideline, where 'n' is the number of neighboring protons, determining the number of peaks in a signal (e.g., a singlet, doublet, triplet).[4]

By analyzing these three parameters for each signal in the spectrum, a detailed picture of the molecular structure can be constructed.

Experimental Protocol for ¹H NMR Spectrum Acquisition

Achieving a high-quality ¹H NMR spectrum necessitates meticulous sample preparation and instrument setup. The following protocol outlines the best practices for the analysis of this compound.

Diagram of the Experimental Workflow

Caption: Workflow for ¹H NMR analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.[5][6] A higher concentration may be necessary for less sensitive experiments like ¹³C NMR.[5]

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[7][8] CDCl₃ is a common solvent for many organic compounds.[7]

-

Ensure the sample is fully dissolved. If necessary, gently vortex the solution in a separate vial before transferring it to the NMR tube.[5]

-

Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.[8] Solid impurities can negatively impact the spectral quality.[7]

-

The final solution height in the NMR tube should be between 40-50 mm.[6][7]

-

-

Instrumental Setup and Data Acquisition:

-

Wipe the exterior of the NMR tube clean before inserting it into the spectrometer.[6]

-

Place the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.[9]

-

Shim the magnetic field to optimize its homogeneity, which will result in sharp, well-resolved peaks.[9]

-

Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.[9]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.[10]

-

Perform phase and baseline corrections to ensure accurate peak shapes and integration.[10]

-

Reference the spectrum by setting the chemical shift of the residual chloroform peak to 7.26 ppm.[7]

-

Integrate all the signals in the spectrum to determine the relative number of protons for each.

-

Analyze the chemical shifts and multiplicities of all signals for structural assignment.

-

¹H NMR Spectrum Analysis and Interpretation

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments within the molecule.

Molecular Structure with Proton Labeling

Caption: Structure of this compound.

Predicted ¹H NMR Data

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| Hₐ | ~ 7.2 - 7.4 | Multiplet | 5H | Phenyl group protons | Aromatic protons typically resonate in this region. The substitution pattern leads to a complex multiplet.[11] |

| Hₑ | ~ 3.6 | Singlet | 1H | Methine proton (-CH) | The proton on the carbon adjacent to the phenyl group, piperazine nitrogen, and carboxylic acid. Its chemical shift is influenced by these neighboring groups. |

| Hբ | ~ 3.3 - 3.5 | Broad Multiplet | 4H | Piperazine protons adjacent to the Boc group | These protons are deshielded by the adjacent nitrogen and the Boc group. Broadening may occur due to restricted rotation around the N-C(O) bond.[12] |

| H꜀ | ~ 2.4 - 2.6 | Multiplet | 4H | Piperazine protons adjacent to the methine-substituted nitrogen | These protons are also deshielded by the adjacent nitrogen. |

| Hₒ | ~ 1.45 | Singlet | 9H | tert-Butyl protons (-C(CH₃)₃) | The nine equivalent protons of the Boc protecting group give a characteristic sharp singlet in a relatively uncongested region of the spectrum.[10] |